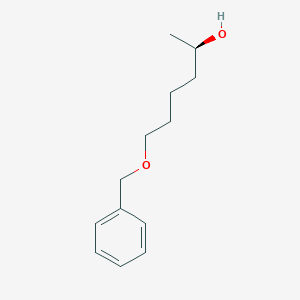
(2R)-6-(Benzyloxy)hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-6-(Benzyloxy)hexan-2-ol: is an organic compound characterized by a hexane backbone with a benzyloxy group attached to the sixth carbon and a hydroxyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-(Benzyloxy)hexan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexane derivative.
Introduction of Benzyloxy Group: A benzyloxy group is introduced at the sixth carbon through a nucleophilic substitution reaction. This can be achieved using benzyl alcohol and a suitable leaving group.
Hydroxyl Group Introduction: The hydroxyl group is introduced at the second carbon through a reduction reaction. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-(Benzyloxy)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl alcohol, suitable leaving groups
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary alcohols, alkanes
Substitution: Various substituted hexane derivatives
Scientific Research Applications
(2R)-6-(Benzyloxy)hexan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-6-(Benzyloxy)hexan-2-ol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its functional groups, such as hydroxyl and benzyloxy groups.
Comparison with Similar Compounds
Similar Compounds
(2R)-6-(Methoxy)hexan-2-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-6-(Ethoxy)hexan-2-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
Benzyloxy Group: The presence of the benzyloxy group imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions.
Stereochemistry: The (2R) configuration provides specific stereochemical properties that can influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
271799-09-8 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2R)-6-phenylmethoxyhexan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3/t12-/m1/s1 |
InChI Key |
POEQSPGKVCZGEY-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](CCCCOCC1=CC=CC=C1)O |
Canonical SMILES |
CC(CCCCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


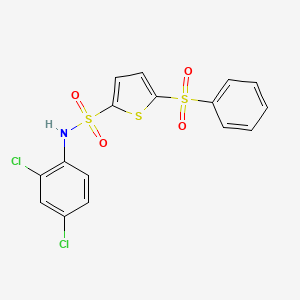
![2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B12582145.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)

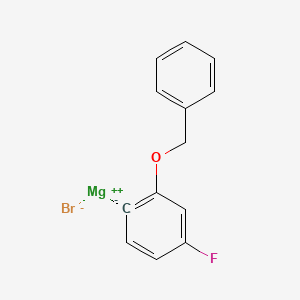
![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
![2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)](/img/structure/B12582191.png)
![Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12582194.png)
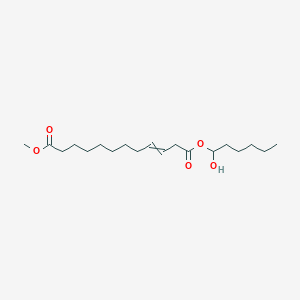
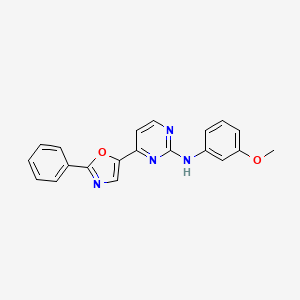
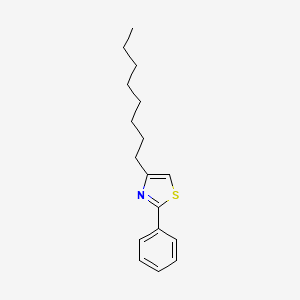
![1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one](/img/structure/B12582219.png)
![3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12582224.png)
